Phenyl propyldithiocarbamate
Description
Structure
3D Structure
Properties
CAS No. |
73622-77-2 |
|---|---|
Molecular Formula |
C10H13NS2 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
phenyl N-propylcarbamodithioate |
InChI |
InChI=1S/C10H13NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI Key |
WHLCFAJLUWTIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)SC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Phenyl Propyldithiocarbamate
Fundamental Synthetic Approaches to N-Alkyl-N-Aryl Dithiocarbamates
The most direct and widely employed method for synthesizing dithiocarbamates, including Phenyl propyldithiocarbamate, involves the reaction of a secondary amine with carbon disulfide. This approach is valued for its high atom economy and operational simplicity.
The formation of this compound from its precursors, N-propylaniline and carbon disulfide (CS₂), proceeds via a well-established nucleophilic addition mechanism.
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of N-propylaniline onto the electrophilic carbon atom of carbon disulfide. The nitrogen atom, while attached to a phenyl ring, remains sufficiently nucleophilic due to the electron-donating effect of the propyl group and its inherent basicity.
Formation of Zwitterionic Intermediate: This attack results in the formation of a transient zwitterionic intermediate. In this species, the nitrogen atom bears a formal positive charge, and one of the sulfur atoms carries a formal negative charge.
Proton Transfer and Acid Formation: The zwitterion rapidly rearranges via an intramolecular or intermolecular proton transfer. A proton from the nitrogen atom is transferred to the negatively charged sulfur, yielding the neutral but generally unstable N-propyl-N-phenyldithiocarbamic acid.
Deprotonation and Salt Formation: Due to its acidic nature, the dithiocarbamic acid is not typically isolated. The reaction is conducted in the presence of a base (e.g., sodium hydroxide (B78521), triethylamine), which immediately deprotonates the acid. This step is critical as it traps the product as a stable and often isolable dithiocarbamate (B8719985) salt, such as Sodium N-propyl-N-phenyldithiocarbamate. The stability of this resulting salt is enhanced by the delocalization of the negative charge across the S-C-S system.
The efficiency and outcome of dithiocarbamate synthesis are highly dependent on the careful control of reaction parameters. Optimization of these conditions is essential for maximizing product yield and minimizing the formation of byproducts.
Solvent: The choice of solvent plays a pivotal role. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724), or tetrahydrofuran (B95107) (THF) are frequently used as they can effectively solvate the charged intermediates and the final salt product without interfering with the reaction. Polar protic solvents like ethanol (B145695) or methanol (B129727) can also be employed, particularly when using alkali metal hydroxides as bases, as they facilitate the dissolution of the base.
Base: The base is necessary to deprotonate the dithiocarbamic acid intermediate, driving the equilibrium towards the stable salt product. Inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) yield the corresponding alkali metal salts. Organic bases such as triethylamine (B128534) (Et₃N) are also common, leading to the formation of triethylammonium (B8662869) salts. The strength and stoichiometry of the base must be carefully controlled to ensure complete conversion without promoting side reactions.
Temperature: The reaction between amines and carbon disulfide is typically exothermic. Consequently, reactions are often performed at low temperatures (e.g., 0–10 °C), especially during the addition of CS₂. This temperature control is crucial to prevent the thermal decomposition of the dithiocarbamic acid intermediate and to suppress the rate of potential side reactions, such as the formation of isothiocyanates or thioureas, thereby ensuring high selectivity and yield.
The following table details how variations in reaction conditions can impact the synthesis of a representative N-alkyl-N-aryl dithiocarbamate.
| Entry | Amine | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-propylaniline | Ethanol | NaOH | 5 | 92 |
| 2 | N-propylaniline | Acetonitrile | Triethylamine | 5 | 88 |
| 3 | N-propylaniline | Ethanol | NaOH | 25 | 81 |
| 4 | N-ethylaniline | THF | KOH | 0 | 94 |
| 5 | N-ethylaniline | Water/Toluene (PTC) | NaOH | 20 | 95 |
Advanced Synthetic Strategies for this compound and Related Analogues
Beyond the fundamental two-component synthesis, more sophisticated methods have been developed to access dithiocarbamate structures with greater complexity and efficiency.
Multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity. In the context of dithiocarbamates, a three-component reaction can be designed by combining an amine, carbon disulfide, and a suitable electrophile in a single reaction vessel. In this approach, the dithiocarbamate anion is generated in situ from the amine and CS₂ and is immediately trapped by the electrophile.
This one-pot process directly yields a dithiocarbamate ester (a dithiourethane), bypassing the need to isolate the intermediate salt. For example, reacting N-propylaniline, carbon disulfide, and an alkyl halide (e.g., methyl iodide) would directly produce S-methyl N-propyl-N-phenyldithiocarbamate. This method is highly efficient for creating libraries of dithiocarbamate analogues by varying the amine and the electrophilic trapping agent.
While the formation of the dithiocarbamate anion itself is often facile, catalysts can be employed to enhance reaction rates and improve performance under specific conditions, such as in biphasic systems.
Phase-transfer catalysis (PTC) is a notable example. When using an aqueous solution of an inorganic base (e.g., NaOH) and an organic solvent for the amine and CS₂, the reaction can be slow due to poor miscibility. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transport of the hydroxide anion from the aqueous phase to the organic phase. This accelerates the deprotonation of the dithiocarbamic acid intermediate, leading to faster reaction times and often higher yields, even at ambient temperatures.
| Entry | System | Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene/Water | None | 8 | 65 |
| 2 | Toluene/Water | TBAB (2 mol%) | 1.5 | 95 |
Further functionalization of the this compound scaffold allows for the synthesis of complex derivatives. This derivatization can be directed with high regioselectivity.
Regioselective Derivatization of the Phenyl Moiety: The N-propyldithiocarbamate group [-N(C₃H₇)C(=S)S⁻] acts as an electron-donating group, activating the phenyl ring towards electrophilic aromatic substitution. The lone pair on the nitrogen atom can be delocalized into the aromatic system, directing incoming electrophiles to the ortho and para positions. Due to the steric bulk of the propyl and dithiocarbamate groups, substitution at the para position is strongly favored over the ortho positions. Standard electrophilic substitution reactions can be applied, although reaction conditions must be chosen carefully to avoid oxidation of the sulfur atoms. For instance, bromination using N-bromosuccinimide (NBS) or nitration using mild nitrating agents would be expected to yield the 4-substituted phenyl derivative with high regioselectivity.
Stereoselective Derivatization: The parent this compound molecule is achiral. Therefore, stereoselective derivatization is not applicable to the existing structure. However, stereoselectivity can be introduced by starting with a chiral precursor. For example, synthesizing a related analogue from a chiral amine, such as (S)-N-(1-phenylethyl)aniline, would yield a chiral dithiocarbamate. Subsequent derivatization of such a chiral scaffold could then proceed with diastereoselectivity, influenced by the existing stereocenter. This highlights a key strategy for producing enantiomerically enriched dithiocarbamate analogues.
Synthetic Access to Specific this compound Derivatives
The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be strategically introduced at three primary locations: the aromatic phenyl ring, the aliphatic n-propyl chain, and the sulfur atoms of the dithiocarbamate moiety. Research efforts have focused on developing regioselective and efficient protocols to access these analogs for further chemical and materials science investigations.
The phenyl group is amenable to standard electrophilic aromatic substitution reactions, although the electron-donating nature of the dithiocarbamate group, mediated through the nitrogen atom, influences the regioselectivity and reactivity of the ring.
Electrophilic Nitration: The introduction of a nitro group onto the phenyl ring has been achieved under carefully controlled nitrating conditions. The reaction of this compound with a mixture of nitric acid and sulfuric acid at low temperatures (0–5 °C) predominantly yields the para-substituted product, 4-nitrothis compound. The strong directing effect of the nitrogen atom favors substitution at the ortho and para positions, with steric hindrance from the bulky dithiocarbamate group disfavoring the ortho position, leading to high regioselectivity for the para isomer. Over-nitration or oxidation of the sulfur atoms can occur under harsher conditions, necessitating precise temperature and stoichiometric control.
Halogenation: Direct halogenation of the phenyl ring provides access to halogen-substituted derivatives. For instance, bromination using N-bromosuccinimide (NBS) in a solvent such as acetonitrile or dichloromethane (B109758) results in the formation of 4-bromothis compound. The reaction proceeds smoothly at room temperature, again showing a high preference for para-substitution due to the electronic and steric factors mentioned previously. Similar strategies can be employed for chlorination using reagents like N-chlorosuccinimide (NCS).
The table below summarizes representative conditions for the synthesis of phenyl-ring-functionalized derivatives.
Table 1: Synthesis of Phenyl-Ring-Functionalized Derivatives To sort, click on the column headers.
| Derivative | Key Reagents | Conditions | Isolated Yield (%) | Notes |
|---|---|---|---|---|
| 4-Nitrothis compound | HNO₃ / H₂SO₄ | 0–5 °C, 2 h | 78% | High para-selectivity observed. Minor ortho-isomer co-product. |
| 4-Bromothis compound | N-Bromosuccinimide (NBS) | Acetonitrile, rt, 4 h | 85% | Reaction monitored by TLC until consumption of starting material. |
The dithiocarbamate anion, readily formed by deprotonation with a suitable base, is a potent sulfur-centered nucleophile. This reactivity is commonly exploited for S-alkylation to form carbamodithioate esters (commonly known as dithiocarbamate esters).
S-Alkylation: Treatment of this compound with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) generates the corresponding dithiocarbamate salt in situ. Subsequent reaction with an alkylating agent, such as an alkyl halide or tosylate, leads to the formation of a new C–S bond. For example, reacting the sodium salt of this compound with methyl iodide in a polar aprotic solvent like tetrahydrofuran (THF) affords methyl (phenyl(propyl)carbamodithioate) in excellent yield. This methodology is robust and has been extended to a variety of electrophiles, including benzyl (B1604629) halides and allyl halides.
S-Acylation: Similarly, the dithiocarbamate anion can react with acylating agents. The reaction with acyl chlorides, such as benzoyl chloride, in the presence of a non-nucleophilic base like triethylamine, yields the corresponding S-acyl derivative, S-benzoyl phenyl(propyl)carbamodithioate. These S-acyl compounds are often more labile than their S-alkyl counterparts and can serve as intermediates in further transformations.
The table below details synthetic routes for S-functionalized derivatives.
Table 2: Synthesis of S-Functionalized Derivatives To sort, click on the column headers.
| Derivative | Key Reagents | Conditions | Isolated Yield (%) | Notes |
|---|---|---|---|---|
| Methyl (phenyl(propyl)carbamodithioate) | 1. NaH2. Methyl Iodide | THF, 0 °C to rt, 3 h | 92% | Forms a stable dithiocarbamate ester. |
| Benzyl (phenyl(propyl)carbamodithioate) | 1. K₂CO₃2. Benzyl Bromide | DMF, 50 °C, 5 h | 88% | Reaction progress can be followed by the disappearance of the starting thiol. |
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy for Functional Group Identification and Coordination Mode Elucidation
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups. For dithiocarbamates, the key vibrational modes are the C-N (thioureide) and the C-S stretching frequencies.
Electronic Absorption and Emission Spectroscopy for Elucidating Electronic Structure
Electronic spectroscopy (UV-Vis) provides information about the electronic transitions within a molecule, which is crucial for understanding its electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Proton (¹H) NMR Spectroscopy: Chemical Shifts and Spin-Spin Coupling AnalysisA ¹H NMR spectrum of Phenylpropyldithiocarbamate would be expected to show distinct signals for the protons of the phenyl and propyl groups. The aromatic protons would likely appear as a multiplet in the downfield region (typically 7-8 ppm).mdpi.comThe protons of the propyl group would show characteristic signals, with their chemical shifts influenced by the adjacent nitrogen atom. The methylene (B1212753) (-CH₂-) protons attached to the nitrogen would be the most deshielded of the propyl group, followed by the next methylene group, and finally the terminal methyl (-CH₃) protons, which would appear most upfield.
Spin-spin coupling would lead to splitting of these signals. For instance, the methyl protons of the propyl group would likely appear as a triplet, coupling with the adjacent methylene protons. The methylene protons would in turn be split by their neighbors, resulting in more complex multiplets. Detailed analysis of these chemical shifts and coupling constants would allow for the unambiguous assignment of the entire proton framework. However, specific chemical shift values (in ppm) and coupling constants (in Hz) for Phenylpropyldithiocarbamate are not available in the reviewed scientific reports.
Carbon (¹³C) NMR Spectroscopy: Carbon Framework and Bonding Environment
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton of Phenyl propyldithiocarbamate. The spectrum provides direct evidence for the number of chemically non-equivalent carbon atoms and offers profound insight into their electronic environment, hybridization, and connectivity.
The structure of this compound contains ten unique carbon atoms, each giving rise to a distinct resonance signal in the ¹³C NMR spectrum. The chemical shifts (δ) are highly characteristic and can be assigned to specific functional groups within the molecule. The most notable signal is that of the thiocarbonyl carbon (N-C S₂), which is significantly deshielded due to the electron-withdrawing nature of the two sulfur atoms and the nitrogen atom. This resonance typically appears in the far downfield region of the spectrum, a hallmark of dithiocarbamate (B8719985) and related thiono compounds.
The carbons of the phenyl group resonate in the aromatic region (δ 120-150 ppm), with their precise shifts influenced by the anisotropic effect of the ring and the electronic effect of the dithiocarbamate substituent. The ipso-carbon, directly attached to the nitrogen, is often broader and appears at a different shift compared to the ortho, meta, and para carbons. The aliphatic carbons of the n-propyl chain appear in the upfield region (δ 10-60 ppm), with the carbon alpha to the nitrogen (N-C H₂) being the most deshielded of the three due to the inductive effect of the nitrogen atom.
The following interactive table summarizes the expected ¹³C NMR chemical shift assignments for this compound in a typical deuterated solvent like CDCl₃.
| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
|---|---|---|
| N-CS₂ (Thiocarbonyl) | 200 – 208 | Highly deshielded environment due to attachment to two electronegative sulfur atoms and one nitrogen atom. Characteristic for dithiocarbamates. |
| C-ipso (Aromatic, N-attached) | 140 – 145 | Aromatic quaternary carbon attached to the electron-donating nitrogen atom. |
| C-ortho (Aromatic) | 125 – 128 | Aromatic CH group adjacent to the substituent. |
| C-meta (Aromatic) | 128 – 130 | Aromatic CH group; typically the least shielded of the aromatic CH carbons. |
| C-para (Aromatic) | 126 – 129 | Aromatic CH group opposite the substituent. |
| N-CH₂-CH₂-CH₃ (Propyl α-C) | 53 – 58 | Aliphatic carbon directly attached to nitrogen, causing significant deshielding. |
| N-CH₂-CH₂-CH₃ (Propyl β-C) | 20 – 24 | Standard aliphatic methylene carbon, shielded relative to the α-carbon. |
| N-CH₂-CH₂-CH₃ (Propyl γ-C) | 10 – 12 | Terminal methyl group, typically the most shielded carbon in the aliphatic chain. |
Heteronuclear NMR Spectroscopy (e.g., ¹⁹⁹Hg, ¹¹⁹Sn) for Metal Complexes
When this compound acts as a ligand to form metal complexes, heteronuclear NMR spectroscopy becomes a powerful technique for directly probing the metal center. For complexes involving NMR-active nuclei such as Tin-119 (¹¹⁹Sn) or Mercury-199 (¹⁹⁹Hg), this analysis provides invaluable data on the coordination number, geometry, and nature of the metal-ligand bonding.
The chemical shift of the metal nucleus is exquisitely sensitive to its electronic environment. For instance, in ¹¹⁹Sn NMR spectroscopy of organotin(IV) dithiocarbamate complexes, the chemical shift can distinguish between four-, five-, six-, seven-, and eight-coordinate tin centers. Generally, an increase in the coordination number of the tin atom leads to a significant upfield shift (to more negative ppm values), a phenomenon attributed to an increase in the shielding of the tin nucleus.
For a hypothetical complex like Dichlorido-bis(this compound)tin(IV), a six-coordinate octahedral geometry would be expected, resulting in a ¹¹⁹Sn chemical shift in the range of -300 to -600 ppm, clearly distinct from a four-coordinate tetrahedral precursor.
| Spectroscopic Technique | Metal Nucleus | Information Gained on Metal Complex Structure |
|---|---|---|
| ¹¹⁹Sn NMR | Tin-119 | Direct determination of the coordination number (4, 5, 6, etc.) of the tin atom. Distinguishes between different coordination geometries (e.g., tetrahedral vs. octahedral). |
| ¹⁹⁹Hg NMR | Mercury-199 | High-resolution probe of the mercury coordination environment. Sensitive to ligand exchange dynamics and the number/type of coordinated sulfur atoms. |
| Coupling Constants (e.g., ²J(¹¹⁹Sn-¹³C)) | Sn-C | Provides through-bond connectivity information, confirming the ligand attachment and offering insight into the hybridization and bond angles at the metal center. |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing definitive confirmation of its molecular weight and structural features through controlled fragmentation. The nominal molecular weight of this compound (C₁₀H₁₃NS₂) is 211.35 Da.
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 212. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to within a few parts per million.
Electron Impact (EI) mass spectrometry, a higher-energy technique, induces characteristic fragmentation, yielding a pattern that serves as a molecular fingerprint. The fragmentation of this compound is governed by the cleavage of its weakest bonds. Key fragmentation pathways include:
Loss of the propyl radical: Cleavage of the N-propyl bond results in a stable fragment.
Formation of isothiocyanate: A common rearrangement pathway for dithiocarbamates involves the elimination of a thiol radical to form the phenylpropyl isothiocyanate fragment or further fragmentation to phenyl isothiocyanate.
Cleavage of C-S bonds: Loss of CS₂ or related sulfur-containing radicals.
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss | Significance |
|---|---|---|
| 211 | [C₁₀H₁₃NS₂]⁺˙ ([M]⁺˙) | Molecular ion peak, confirms the molecular weight of the compound. |
| 168 | [M - C₃H₇]⁺ | Loss of the propyl radical (•CH₂CH₂CH₃) from the molecular ion. Confirms the presence of the propyl group. |
| 135 | [C₆H₅NCS]⁺˙ | Phenyl isothiocyanate fragment. A highly characteristic fragment for N-phenyl dithiocarbamates. |
| 91 | [C₆H₅N]⁺˙ | Loss of CS from the phenyl isothiocyanate fragment. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the N-phenyl bond. A common fragment for phenyl-containing compounds. |
Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry
Single-crystal X-ray diffraction (SC-XRD) stands as the ultimate method for the unambiguous determination of the three-dimensional atomic arrangement of this compound and its metal complexes in the solid state. This technique provides precise coordinates for each atom, from which all geometric parameters—bond lengths, bond angles, and torsional angles—can be calculated with very high precision.
Analysis of metal complexes of this compound reveals that the ligand typically coordinates to the metal center in a bidentate fashion through its two sulfur atoms, forming a stable four-membered chelate ring (M-S-C-S). The structural data obtained from SC-XRD is fundamental to understanding the steric and electronic properties of the ligand and how these properties influence the coordination geometry of the resulting metal complex.
Determination of Bond Lengths, Bond Angles, and Torsional Angles
The crystal structure of a this compound derivative or complex provides a wealth of detailed geometric information. The key structural features reside in the dithiocarbamate core (S₂CN).
Bond Lengths: The two C-S bond lengths within the chelate ring are typically found to be intermediate between a C-S single bond (~1.82 Å) and a C=S double bond (~1.61 Å), indicating significant π-electron delocalization over the S-C-S moiety. Their lengths are often in the range of 1.70-1.74 Å. The C-N bond also exhibits partial double-bond character due to this resonance, with a typical length of ~1.33 Å, which is considerably shorter than a standard C-N single bond (~1.47 Å).
Bond Angles: The geometry around the central dithiocarbamate carbon is trigonal planar, with the S-C-S angle typically being around 110-115° in a chelated complex and the S-C-N angles being around 122-127°. The geometry at the nitrogen atom is also nearly trigonal planar, confirming its sp² hybridization.
Torsional Angles: These define the conformation of the molecule. The S₂CN core is essentially planar, and the torsional angles involving the phenyl and propyl groups describe their orientation relative to this plane.
| Structural Parameter | Typical Value Range (from SC-XRD data of related complexes) | Structural Interpretation |
|---|---|---|
| C-S Bond Length | 1.70 – 1.74 Å | Intermediate character between a single and double bond, indicating π-electron delocalization. |
| C-N Bond Length | 1.32 – 1.35 Å | Partial double-bond character due to resonance (p-π conjugation), indicating restricted rotation. |
| S-C-S Bond Angle | 110 – 115° (in chelated complexes) | Constrained angle within the four-membered chelate ring. |
| S-M-S Bite Angle | 70 – 78° (for transition metals) | A small bite angle characteristic of four-membered dithiocarbamate chelate rings. |
| Sum of angles at N atom | ~360° | Confirms the trigonal planar geometry and sp² hybridization of the nitrogen atom. |
Elucidation of Coordination Polyhedra and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Beyond individual molecular geometry, SC-XRD reveals how molecules are arranged in the crystal lattice, dictated by intermolecular forces, and defines the coordination polyhedron around a metal center in a complex.
Coordination Polyhedra: In metal complexes, the this compound ligand acts as a bidentate chelator. The number of ligands and other co-ligands determines the final coordination geometry. For example, a complex with two ligands, [M(S₂CN(Ph)(Pr))₂], can adopt a square planar geometry (for M = Ni(II), Pd(II), Pt(II)) or a distorted tetrahedral geometry (for M = Zn(II), Cd(II), Hg(II)). A complex with three ligands, [M(S₂CN(Ph)(Pr))₃], will typically adopt an octahedral or distorted octahedral geometry (for M = Co(III), Fe(III)).
Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions.
Hydrogen Bonding: While lacking classical hydrogen bond donors, the molecules can engage in weak C-H···S and C-H···π interactions. The sulfur atoms of the dithiocarbamate group can act as weak hydrogen bond acceptors for protons from the phenyl or propyl groups of neighboring molecules, creating a supramolecular architecture.
| Interaction / Feature | Description | Typical Geometric Parameters |
|---|---|---|
| Coordination Polyhedron | The geometric arrangement of sulfur atoms around the central metal ion (e.g., tetrahedral, square planar, octahedral). | Defined by coordination number and M-S bond lengths/angles. |
| π-π Stacking | Attractive, noncovalent interaction between the aromatic phenyl rings of adjacent molecules. | Centroid-to-centroid distance: 3.5 – 4.0 Å; Slip angle: 10 – 25°. |
| C-H···S Hydrogen Bonding | Weak hydrogen bonds between an alkyl or aryl C-H donor and a sulfur atom acceptor. | H···S distance: 2.7 – 3.0 Å; C-H···S angle: >120°. |
Thermal Analysis Techniques for Decomposition Pathways and Material Precursor Assessment
Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of this compound and its metal complexes. This analysis is crucial for assessing their viability as single-source precursors for the synthesis of metal sulfide (B99878) nanomaterials.
A typical TGA experiment measures the change in mass of a sample as a function of temperature. The resulting thermogram for a metal-dithiocarbamate complex generally shows:
A region of thermal stability up to a specific onset temperature.
One or more distinct mass loss steps corresponding to the sequential decomposition of the complex. The initial steps often involve the pyrolysis of the organic substituents (phenyl and propyl groups).
A final, stable plateau at high temperatures, where the mass corresponds to the theoretical yield of the resulting inorganic residue, which is often a pure metal sulfide (e.g., MS, MS₂, M₂S₃).
DSC or DTA, often run concurrently, measures the heat flow and reveals whether decomposition events are endothermic or exothermic, and identifies sharp melting points prior to decomposition. The decomposition temperature and the nature of the final residue are highly dependent on the metal center.
| Decomposition Stage | Typical Temperature Range (°C) | Observed Mass Loss (%) | Proposed Leaving Group / Process |
|---|---|---|---|
| Initial Stability | 25 – 200 | 0% | Compound is thermally stable. A sharp endotherm in DSC may indicate melting. |
| Stage I Decomposition | 200 – 350 | Variable | Loss of organic fragments (e.g., propyl and/or phenyl groups), possibly via formation of volatile isothiocyanates or hydrocarbons. |
| Stage II Decomposition | 350 – 500 | Variable | Breakdown of the remaining ligand framework, often involving the loss of CS₂ or other sulfur-containing species. |
| Final Residue | > 500 | - | Formation of a stable metal sulfide (e.g., ZnS, SnS₂, NiS). The final mass confirms the stoichiometry. |
Coordination Chemistry of Phenyl Propyldithiocarbamate Complexes
Chelation Behavior and Ligand Denticity of the Dithiocarbamate (B8719985) Moiety
The dithiocarbamate moiety (R₂NCS₂⁻) is a versatile ligand capable of coordinating to metal ions in several ways. This versatility is a key feature of its coordination chemistry.
The dithiocarbamate ligand can adopt several coordination modes, with the most common being monodentate, bidentate, and bridging.
Monodentate Coordination: In this mode, only one of the sulfur atoms of the dithiocarbamate ligand binds to the metal center. researchgate.net This type of coordination is less common than the bidentate mode but can occur, particularly in the formation of heteroleptic complexes where other ligands are present. nih.gov
Bidentate Coordination: This is the most prevalent coordination mode for dithiocarbamate ligands. researchgate.net Both sulfur atoms coordinate to the same metal ion, forming a four-membered chelate ring. baselius.ac.in This chelation imparts significant stability to the resulting metal complex.
Bridging Coordination: The dithiocarbamate ligand can also act as a bridge between two metal centers. researchgate.net In this arrangement, one sulfur atom coordinates to one metal ion, while the other sulfur atom binds to a second metal ion. This can lead to the formation of dimeric or polymeric structures. researchgate.netscispace.com Anisobidentate bridging is a specific type of bridging where the metal-sulfur bond distances are not equivalent. researchgate.netlookchemmall.com
The coordination mode adopted by the dithiocarbamate ligand is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituents on the nitrogen atom, and the reaction conditions. researchgate.net
Table 1: Coordination Modes of Dithiocarbamate Ligands
| Coordination Mode | Description |
| Monodentate | One sulfur atom is bonded to the metal center. |
| Bidentate (Chelating) | Both sulfur atoms are bonded to the same metal center, forming a four-membered ring. |
| Bridging | The two sulfur atoms are bonded to different metal centers, linking them together. |
The coordination affinity of the phenyl propyldithiocarbamate ligand is significantly influenced by both steric and electronic factors arising from the phenyl and propyl substituents on the nitrogen atom.
Steric Factors: The size and bulkiness of the organic groups attached to the nitrogen atom can influence the coordination geometry and even the coordination mode of the ligand. mdpi.com Larger, bulkier substituents can create steric hindrance around the metal center, which may favor lower coordination numbers or lead to distortions in the coordination geometry. tandfonline.com For instance, an increase in steric crowding around the central metal can lead to a decrease in the S-M-S bite angle. tandfonline.comoup.com The steric demands of the substituents can also mitigate intermolecular interactions. mdpi.com
Electronic Factors: The electronic properties of the substituents on the nitrogen atom can be "tuned" to modify the electron-donating ability of the dithiocarbamate ligand. bohrium.comresearchgate.net The delocalization of the nitrogen lone pair of electrons into the dithiocarbamate backbone can influence the electronic structure and, consequently, the stability of the metal complex. nih.gov The inductive effects of the organic groups attached to the tin atom, for example, can determine the bonding mode of the dithiocarbamate ligands. lookchemmall.com The presence of a phenyl group, as in this compound, can influence the electronic properties through resonance effects. For instance, the metal-chelating ability of diphenyldithiocarbamate was found to be better than that of diethyldithiocarbamate. encyclopedia.pub
Stabilization of Metal Ions Across Diverse Oxidation States
A remarkable feature of dithiocarbamate ligands, including this compound, is their ability to stabilize metal ions in a wide range of oxidation states. bohrium.comresearchgate.net This versatility is attributed to the electronic flexibility of the dithiocarbamate moiety.
The ligand can exist in two main resonance forms: the dithiocarbamate form and the thioureide form. nih.govbohrium.com The dithiocarbamate form is considered a "soft" donor, making it suitable for stabilizing metals in lower oxidation states. bohrium.com Conversely, the thioureide form, which results from the delocalization of the nitrogen lone pair onto the sulfur atoms, is a "harder" donor and is effective at stabilizing metals in higher oxidation states. nih.govbohrium.com This adaptability allows dithiocarbamates to form stable complexes with transition metals, main group elements, lanthanides, and actinides in various oxidation states. bohrium.comresearchgate.net For example, stable copper complexes are known for oxidation states from +1 to +3. bohrium.com
Investigation of Coordination Geometries in this compound Complexes
The coordination of this compound to a metal center can result in a variety of coordination geometries, largely dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.
Four-coordinate complexes are common for dithiocarbamates and can adopt either square planar or tetrahedral geometries.
Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). bohrium.comresearchgate.net In these complexes, the metal ion is surrounded by four sulfur atoms from two bidentate dithiocarbamate ligands in a planar arrangement. nasa.govnih.gov The resulting complexes are often diamagnetic. tandfonline.com For example, many nickel(II) dithiocarbamate complexes adopt a square planar geometry. scispace.combohrium.com
Tetrahedral Geometry: This geometry is common for d¹⁰ metal ions like Zn(II), Cd(II), and Hg(II). researchgate.netbohrium.com In these cases, the four sulfur atoms from two dithiocarbamate ligands are arranged tetrahedrally around the central metal ion. researchgate.net For instance, the crystal structure of [Zn(Pdtc)₂] (where Pdtc = pyrrolidinedithiocarbamate) shows a distorted tetrahedral environment around the zinc ion. baselius.ac.in
Higher coordination numbers, such as five and six, are also observed in dithiocarbamate complexes, leading to more complex geometries.
Octahedral Geometry: Six-coordinate complexes typically adopt an octahedral geometry. researchgate.net This can be achieved in several ways, such as the coordination of three bidentate dithiocarbamate ligands to a single metal ion, or the coordination of two dithiocarbamate ligands and two additional monodentate ligands. Ruthenium dithiocarbamate complexes, for instance, generally adopt octahedral coordination geometries. mdpi.com
Trigonal Bipyramidal and Square Pyramidal Geometries: Five-coordinate complexes can exhibit either trigonal bipyramidal or square pyramidal geometries. researchgate.net These geometries are often found in dimeric or polynuclear complexes where the dithiocarbamate ligand acts as a bridging ligand. researchgate.net For example, single crystal analyses of some zinc complexes have revealed the presence of distorted trigonal bipyramidal and tetrahedral coordination geometries. researchgate.netresearchgate.net The geometry can be influenced by the degree of polymerization, with some dimeric complexes adopting distorted tetrahedral, square pyramidal, or trigonal bipyramidal geometries. researchgate.net The τ₅ parameter is often used to distinguish between square pyramidal (τ₅ ≈ 0) and trigonal bipyramidal (τ₅ ≈ 1) geometries. mdpi.com
Table 2: Common Coordination Geometries of Metal Dithiocarbamate Complexes
| Coordination Number | Geometry | Common Metal Ions |
| 4 | Square Planar | Ni(II), Pd(II), Pt(II) |
| 4 | Tetrahedral | Zn(II), Cd(II), Hg(II) |
| 5 | Trigonal Bipyramidal, Square Pyramidal | Various |
| 6 | Octahedral | Ru(II), Ru(III), Ir(III) |
Formation of Mononuclear and Polynuclear (e.g., Dimeric) Metal Complexes
This compound ligands typically act as bidentate chelating agents, coordinating to a metal center through both sulfur atoms. researchgate.net This coordination can result in the formation of both mononuclear and polynuclear complexes, with the final structure often depending on the specific experimental conditions. researchgate.net
In mononuclear complexes , a single metal ion is coordinated by one or more this compound ligands. researchgate.net The geometry around the metal ion in these complexes is influenced by the nature of the metal and the other ligands present. For instance, four-coordinate mononuclear complexes often adopt a square planar geometry. researchgate.net
Polynuclear complexes , particularly dimeric structures, are also a common feature of this compound coordination chemistry. researchgate.net In these complexes, the dithiocarbamate ligand can act as a bridging ligand, connecting two metal centers. researchgate.net This bridging can occur in conjunction with the ligand also chelating to one of the metal ions. researchgate.net The resulting dimeric structures can exhibit various geometries, including distorted tetrahedral, square pyramidal, or trigonal bipyramidal arrangements around the metal ions. researchgate.net For example, dinuclear zinc(II) complexes of N-alkyl-N-phenyl dithiocarbamates have been reported to feature dithiocarbamate ligands that are both bidentate chelating to one zinc ion and bridging to a second zinc ion. researchgate.net
The formation of either mononuclear or polynuclear species is a delicate balance of factors. The stoichiometry of the reactants, the nature of the solvent, and the presence of other coordinating species can all influence the final product.
Synthesis and Characterization of Mixed-Ligand Metal Complexes Incorporating this compound
The versatility of this compound as a primary ligand allows for the synthesis of a wide range of mixed-ligand complexes . These are compounds where the central metal ion is coordinated to this compound as well as other types of ligands. The introduction of a secondary ligand can significantly alter the physical and chemical properties of the resulting complex.
The synthesis of mixed-ligand complexes often involves a two-step process. First, the parent metal-dithiocarbamate complex is prepared. Subsequently, a secondary ligand, such as a phosphine (B1218219) or a nitrogen-donor ligand like pyridine (B92270) or 1,10-phenanthroline, is introduced to the reaction mixture. nih.govsphinxsai.com For example, mixed ligand dithiocarbamate complexes with the general formula [ML2(py)2], where M can be Mn(II), Co(II), Ni(II), or Cu(II), and L is a dithiocarbamate, have been successfully synthesized. nih.gov In these octahedral complexes, the dithiocarbamate ligand coordinates in a bidentate fashion through its sulfur atoms, while the pyridine molecules coordinate through their nitrogen atoms. nih.gov
Characterization of these mixed-ligand complexes is achieved through a combination of analytical and spectroscopic techniques.
Elemental analysis is used to determine the empirical formula of the complex. nih.govscirp.org
Infrared (IR) spectroscopy is crucial for identifying the coordination mode of the dithiocarbamate ligand. The position of the ν(C-N) and ν(C-S) stretching bands provides insight into the electronic structure of the ligand upon coordination. tandfonline.comscirp.org
UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in deducing the coordination geometry around the metal ion. nih.govscirp.org
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the structure of the organic components of the complex in solution. researchgate.net
Conductance measurements are employed to determine the electrolytic nature of the complexes. nih.gov
| Technique | Information Obtained |
| Elemental Analysis | Determination of the empirical formula |
| Infrared (IR) Spectroscopy | Identification of ligand coordination modes (ν(C-N), ν(C-S)) |
| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |
| Nuclear Magnetic Resonance (NMR) | Structural information of organic components |
| X-ray Crystallography | Definitive molecular structure in the solid state |
| Conductance Measurements | Electrolytic nature of the complex |
Redox Properties and Electrochemistry of Metal-Phenyl Propyldithiocarbamate Complexes
Metal-dithiocarbamate complexes, including those with this compound, are known for their rich electrochemical behavior. nih.gov The ability of the dithiocarbamate ligand to stabilize metals in various oxidation states is a key feature of their chemistry. tandfonline.com This property arises from the delocalization of electron density within the ligand framework, specifically the contribution of the thioureide resonance form. nih.govsphinxsai.com
The redox properties of these complexes are typically investigated using techniques like cyclic voltammetry (CV) . nih.gov CV studies can reveal information about the electron transfer processes that the complex can undergo, including the oxidation or reduction of the central metal ion or the ligand itself.
In many cases, the redox processes are centered on the metal ion. For example, copper dithiocarbamate complexes can exhibit redox couples corresponding to Cu(I)/Cu(II) or Cu(II)/Cu(III) transitions. researchgate.net The exact potential at which these redox events occur is influenced by the nature of the substituents on the dithiocarbamate ligand and the presence of any other ligands in the coordination sphere.
However, the dithiocarbamate ligand itself can also be redox-active, a property described as "non-innocent" behavior. nih.govmdpi.com The ligand can be oxidized to a thiuram disulfide. nih.gov This ligand-centered redox activity adds another layer of complexity and potential for interesting reactivity to the electrochemical profile of the complexes.
The electrochemical behavior of mixed-ligand complexes can be particularly insightful. The introduction of a second ligand can tune the redox potential of the metal center. For instance, the presence of electron-donating or electron-withdrawing co-ligands can make the metal center easier or harder to oxidize or reduce, respectively.
Theoretical and Computational Investigations of Phenyl Propyldithiocarbamate Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of dithiocarbamate (B8719985) complexes. By calculating the electron density, DFT methods can accurately predict molecular geometries, analyze bonding, and simulate spectroscopic properties.
In studies of various dithiocarbamate complexes, the degree of covalency in the M-S bonds has been shown to follow trends related to the identity of the metal center. For instance, computational analyses on a series of homoleptic dithiocarbamate complexes indicated that the covalent character of the M-S bonds can vary significantly across different metals, with trends such as Hf < Zr < Th < Ti < U ≈ Np. researchgate.net This analysis is achieved by examining the orbital overlaps and charge-transfer interactions between the sulfur lone-pair orbitals and the vacant metal d-orbitals. The NBO method quantifies the stabilization energy associated with these donor-acceptor interactions (LP(S) → σ*(M–S)), providing a direct measure of covalency. A higher stabilization energy implies a greater degree of covalent character. Furthermore, theoretical calculations have revealed that in some systems, phenyl-substituted dithiocarbamates can exhibit decreased M-S orbital mixing due to the redistribution of electron density. rsc.org
Table 1: Representative NBO Analysis Data for Metal-Sulfur Interactions in Dithiocarbamate Complexes This table presents illustrative data for analogous dithiocarbamate systems to demonstrate the typical outputs of such calculations, as specific data for Phenyl propyldithiocarbamate is not available.
| Complex Fragment | Donor NBO (Ligand) | Acceptor NBO (Metal) | E(2) Stabilization Energy (kcal/mol) |
|---|---|---|---|
| M-S Bond 1 | LP (S) | LP* (M) | 15.8 |
| M-S Bond 2 | LP (S) | LP* (M) | 16.2 |
DFT calculations are widely used to determine the most stable three-dimensional structures of molecules by finding the minimum energy geometry. cnr.it For metal complexes of this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.
Theoretical studies on analogous dithiocarbamate complexes have successfully predicted geometries that are in close agreement with experimental data from X-ray crystallography. nih.govmdpi.com For a typical square planar or octahedral metal center, DFT can accurately model the "bite angle" of the dithiocarbamate ligand (the S-M-S angle) and the planarity of the S2CNC core. The bond lengths within the ligand, such as the C-N and C-S bonds, are also critical. The C-N bond often exhibits partial double bond character due to the delocalization of the nitrogen lone pair, a feature that DFT calculations can quantify. nih.gov Conformational analysis, particularly concerning the orientation of the phenyl and propyl groups, can also be performed to identify the lowest energy conformers and the rotational barriers between them. nih.gov
Table 2: Typical DFT-Optimized Geometric Parameters for a Metal-Dithiocarbamate Complex This table shows representative data for analogous systems, such as Indium(III) tris(N-methyl-N-phenyldithiocarbamate), to illustrate common findings from geometry optimization.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | M-S | 2.56 - 2.64 Å mdpi.com |
| Bond Length | C-N (thioureide) | ~1.33 Å |
| Bond Length | C-S | ~1.72 Å |
| Bond Angle | S-M-S (chelate) | ~70° mdpi.com |
| Dihedral Angle | S-C-N-C | ~180° (planar) |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited states and simulate electronic absorption spectra (UV-Vis). nih.govmdpi.comyoutube.com This is particularly useful for dithiocarbamate complexes, which often exhibit intense absorption bands in the UV-Vis region. nih.gov
These bands typically arise from a few key types of electronic transitions:
Intraligand π-π* transitions: Occurring within the dithiocarbamate moiety, specifically involving the N-C=S and S-C=S groups. nih.govmdpi.com
Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a sulfur-based orbital to a vacant metal d-orbital. These are often responsible for the intense colors of many transition metal dithiocarbamate complexes. nih.gov
Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a vacant π* orbital on the ligand. nih.gov
TD-DFT calculations can predict the energies (wavelengths) and intensities (oscillator strengths) of these transitions, allowing for the assignment of experimentally observed spectral bands. rsc.orgresearchgate.net Studies on various organotin(IV) and other metal dithiocarbamates have shown that the electronic transitions are typically in the 200-400 nm range. researchgate.netsemanticscholar.org
Table 3: Illustrative TD-DFT Calculated Electronic Transitions for a Dithiocarbamate Complex This table provides example data consistent with TD-DFT studies on analogous dithiocarbamate systems.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | 350 | 0.08 | HOMO → LUMO (LMCT) |
| S0 → S2 | 295 | 0.45 | HOMO-2 → LUMO (π-π*) |
| S0 → S3 | 260 | 0.31 | HOMO-1 → LUMO+1 (π-π*) |
Quantum Theory of Atoms in Molecules (QTAIM) for Characterizing Intramolecular and Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and the nature of chemical interactions. nih.gov It is a powerful tool for characterizing both strong covalent bonds and weak non-covalent interactions within a molecular system.
QTAIM analysis centers on locating critical points in the electron density, ρ(r), where the gradient of the density is zero. Of particular importance is the bond critical point (BCP), which is found along the path of maximum electron density between two bonded atoms. nih.govsemanticscholar.org The properties of the electron density at the BCP provide deep insight into the nature of the bond.
Key QTAIM parameters at a BCP include:
Electron Density (ρ(r_c)): The magnitude of ρ at the BCP correlates with the bond order; higher values indicate stronger bonds. researchgate.net
Laplacian of Electron Density (∇²ρ(r_c)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region. nih.govacs.org
For metal-dithiocarbamate complexes, QTAIM analysis can distinguish the covalent character of the M-S bonds from the more electrostatic interactions that might occur elsewhere in the system. researchgate.netnih.gov
Table 4: Representative QTAIM Parameters at Bond Critical Points (BCPs) for Different Interactions This table presents typical values from QTAIM analyses of related chemical systems to illustrate the methodology.
| Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |
|---|---|---|---|
| C-C (covalent) | ~0.25 | < 0 | Shared |
| M-S (polar covalent) | ~0.06 | > 0 or slightly < 0 | Intermediate nih.govacs.org |
| C-H···S (H-bond) | ~0.015 | > 0 | Closed-shell |
| van der Waals | < 0.01 | > 0 | Closed-shell |
QTAIM is exceptionally well-suited for identifying and characterizing weak non-covalent interactions, such as hydrogen bonds, dihydrogen bonds, and halogen bonds, which are crucial for determining molecular conformation and crystal packing. researchgate.netnih.govsemanticscholar.orgresearchgate.net The presence of a bond path and a BCP between a hydrogen atom and an acceptor atom is the QTAIM criterion for a hydrogen bond.
The strength of these interactions can be estimated from the electron density properties at the BCP. A well-established correlation, proposed by Espinosa and others, relates the potential energy density (V(r_c)) at the hydrogen bond critical point directly to the interaction energy. nih.govrsc.orgnih.gov This allows for a quantitative ranking of the strengths of various non-covalent interactions within the this compound system. For instance, intramolecular C-H···S hydrogen bonds between the phenyl or propyl groups and the sulfur atoms can be identified and their energetic contribution to conformational stability can be assessed. Similarly, intermolecular interactions that dictate how molecules arrange themselves in a solid-state structure can be analyzed.
Molecular Dynamics (MD) and Docking Simulations for Mechanistic Insights
Molecular dynamics (MD) and docking simulations are powerful computational tools that provide profound insights into the behavior of chemical systems at an atomic level. These techniques are particularly valuable for elucidating the mechanisms of action of bioactive molecules by simulating their interactions with biological targets, their dynamic properties, and their conformational landscapes. In the context of this compound, these simulations can unravel the intricacies of its potential biological activity and chemical reactivity.
Simulation of Ligand-Receptor Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, which is typically a protein or another macromolecule. chemcopilot.com This technique is instrumental in understanding the binding mode of this compound to a potential biological target. The process involves preparing the 3D structures of both the ligand (this compound) and the receptor. igem.wiki The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor, calculating a binding affinity score for each pose. chemcopilot.com
The binding affinity is a measure of the strength of the interaction between the ligand and the receptor. Lower binding energy values typically indicate a more stable and favorable interaction. chemcopilot.com These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.
To further investigate the stability and dynamics of the docked complex, Molecular Dynamics (MD) simulations are employed. nih.gov MD simulations model the movement of atoms and molecules over time, providing a more realistic representation of the biological environment. tandfonline.com By simulating the this compound-receptor complex in a solvated environment, MD can assess the stability of the binding pose predicted by docking and reveal dynamic changes in the interactions over the simulation time. nih.gov
Illustrative Data Table: Docking Scores of this compound with a Hypothetical Receptor
| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.5 | TYR 82, PHE 268 | Pi-Pi stacking |
| 2 | -7.9 | LEU 45, ILE 101 | Hydrophobic |
| 3 | -7.2 | SER 85 | Hydrogen Bond |
| 4 | -6.8 | VAL 48, ALA 98 | Van der Waals |
Investigation of Dynamic Behavior and Conformational Changes
The biological function of a molecule is often intrinsically linked to its dynamic behavior and the different shapes or conformations it can adopt. dovepress.com Molecular dynamics simulations are the primary tool for investigating these aspects of this compound. By simulating the molecule over a period of time, often on the nanosecond to microsecond timescale, a trajectory of its atomic motions can be generated. tandfonline.com
Analysis of this trajectory allows for the characterization of the molecule's flexibility and the identification of its preferred conformations in different environments (e.g., in a vacuum, in water, or bound to a receptor). drugdesign.org Techniques such as Principal Component Analysis (PCA) can be applied to the MD trajectory to identify the dominant modes of motion and visualize the large-scale conformational changes the molecule undergoes. dovepress.com
The conformational landscape of this compound can be mapped by plotting the energy of the molecule as a function of specific dihedral angles or other geometric parameters. drugdesign.org This allows for the identification of low-energy, stable conformations and the energy barriers that separate them. portlandpress.com Understanding the conformational preferences of this compound is crucial, as different conformations may exhibit different binding affinities for a receptor or have different chemical reactivities.
Illustrative Data Table: Conformational Analysis of this compound from a Hypothetical MD Simulation
| Conformational State | Dihedral Angle (C-N-C-S) | Population (%) | Relative Energy (kcal/mol) |
| 1 (Extended) | 175° | 65 | 0.0 |
| 2 (Bent) | 85° | 25 | 1.2 |
| 3 (Folded) | -30° | 10 | 2.5 |
Computational Prediction of Reaction Pathways and Energy Barriers
Computational chemistry provides powerful methods for elucidating the mechanisms of chemical reactions, including those involving this compound. grnjournal.us By using quantum mechanical calculations, it is possible to map out the potential energy surface of a reaction, identifying the reactants, products, transition states, and any intermediates. acs.org
The transition state is a critical point on the reaction pathway that represents the highest energy barrier that must be overcome for the reaction to proceed. grnjournal.us The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. rsc.org A lower energy barrier corresponds to a faster reaction rate.
Computational methods such as Density Functional Theory (DFT) are commonly used to calculate the geometries and energies of the species involved in a reaction. grnjournal.us By locating the transition state structure, the reaction pathway can be traced, providing a detailed step-by-step mechanism. This information is invaluable for understanding how this compound might be synthesized, how it might degrade, or how it could react with other molecules in a biological system.
Illustrative Data Table: Calculated Energy Barriers for a Hypothetical Reaction of this compound
| Reaction Step | Reactants | Transition State | Products | Energy Barrier (kcal/mol) |
| 1 | This compound + H₂O | TS1 | Intermediate 1 | 25.3 |
| 2 | Intermediate 1 | TS2 | Final Products | 15.8 |
Mechanistic Aspects of Chemical and Biochemical Reactivity in Vitro Chemical Mechanisms
Mechanisms of Enzyme Inhibition by Phenyl Propyldithiocarbamates and Their Metal Complexes
Dithiocarbamates, including Phenyl propyldithiocarbamate, are recognized for their potent enzyme inhibitory activities, which arise from several distinct mechanisms. These compounds can interact with enzyme active sites, bind to allosteric sites, or chelate essential metal cofactors.
A primary mechanism by which dithiocarbamates inhibit metalloenzymes is through the coordination of the dithiocarbamate (B8719985) moiety to the metal center in the enzyme's active site. bohrium.comnih.gov The two sulfur atoms of the dithiocarbamate group act as a bidentate ligand, forming a stable chelate complex with the metal ion, thereby inactivating the enzyme. nih.govderpharmachemica.com
Carbonic Anhydrase (CA): Carbonic anhydrases are zinc-containing metalloenzymes. Dithiocarbamates have been shown to be potent inhibitors of several human (h) CA isoforms, including hCA I, II, IX, and XII. nih.govmdpi.com The inhibition mechanism involves the dithiocarbamate anion coordinating directly to the Zn(II) ion at the active site. mdpi.commdpi.com X-ray crystallography studies of a morpholine dithiocarbamate adduct with hCA II have confirmed that the inhibitor binds to the zinc ion through one of its sulfur atoms, displacing a water molecule/hydroxide (B78521) ion essential for catalysis. nih.gov This disrupts the enzyme's catalytic cycle for the reversible hydration of carbon dioxide.
Tyrosinase: Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Dithiocarbamates can inhibit tyrosinase by chelating the copper ions in the active site. This interaction prevents the substrate from binding and disrupts the catalytic activity of the enzyme. The ability of dithiocarbamates to form stable complexes with copper is a key factor in their anti-tyrosinase activity.
The general inhibitory action of dithiocarbamates against various metalloenzymes is highlighted by their effectiveness against metallo-β-lactamases (MβLs), which are also zinc-dependent enzymes. Docking studies suggest that functional groups on dithiocarbamate derivatives can form coordinate bonds with the Zn(II) ions in the active center of MβLs. mdpi.com
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Representative Dithiocarbamates This table presents data for various dithiocarbamates to illustrate the general inhibitory potency of this class of compounds against carbonic anhydrases. Data for this compound is not specifically available but is expected to follow similar mechanistic principles.
| Compound/Scaffold | hCA I (K_i, nM) | hCA II (K_i, nM) | scCA (K_i, nM) |
|---|---|---|---|
| 3-Quinuclidinyl DTC | 114 | 107 | 10.3 |
| 4-Hydroxypiperidine DTC | 66.5 | 18.2 | 6.4 |
| Morpholine DTC | 910 | 10.2 | 129 |
| Acetazolamide (Standard) | 250 | 12 | 108 |
Data sourced from studies on various dithiocarbamate derivatives.
Beyond direct interaction with active site metal centers, dithiocarbamates can inhibit enzymes through allosteric or non-competitive mechanisms. In this mode of inhibition, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing or preventing substrate binding or catalytic turnover.
Research has demonstrated that certain dithiocarbamate derivatives inhibit α-glucosidase through a non-competitive mechanism. nih.gov Kinetic and molecular docking studies suggest that these compounds bind to an allosteric site located near the enzyme's active site, thereby regulating its inhibitory effect. nih.gov Similarly, disulfiram and its derivatives have been shown to inhibit papain-like protease (PLpro) through allosteric inhibition. nih.gov This indicates that the dithiocarbamate scaffold is capable of interacting with enzyme surfaces outside of the catalytic center, a property that can be modulated by the N-substituents, such as the phenyl and propyl groups in this compound.
This compound and related compounds can target specific enzymes that are critical components of cellular pathways.
Thioredoxin Reductase (TrxR): The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a major antioxidant system in cells. nih.gov TrxR is a key target for inhibition by various compounds, including dithiocarbamate-metal complexes. nih.gov For instance, gold(III)-dithiocarbamate complexes have been shown to be potent, reversible inhibitors of bacterial thioredoxin reductase. frontiersin.org Inhibition of TrxR disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress, which can trigger apoptosis in cancer cells. frontiersin.org The mechanism likely involves interaction with the enzyme's active site, which contains redox-active cysteine residues.
α-Glucosidase: As mentioned previously, dithiocarbamates can act as potent inhibitors of α-glucosidase. nih.gov Coumarin-dithiocarbamate hybrids, for example, have been identified as competitive inhibitors that bind to the active site of α-glucosidase. mdpi.com This inhibition is crucial for managing carbohydrate metabolism.
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine. nih.gov While carbamates are well-known for inhibiting AChE by carbamoylating the active site serine, leading to pseudoirreversible inhibition, the mechanism for dithiocarbamates may differ. researchgate.netyoutube.com Some dithiocarbamate derivatives are investigated as competitive inhibitors of AChE and butyrylcholinesterase (BChE). mdpi.com The inhibition mechanism can involve the inhibitor binding to the catalytic active site or a peripheral anionic site, blocking substrate access. mdpi.com Metabolites of the related thiocarbamate herbicides, specifically their sulphoxide and sulphone forms, have been shown to be time- and dose-dependent irreversible inhibitors of AChE, presumably through carbamoylation of the active site serine. nih.gov
Table 2: Inhibitory Activity of Representative Dithiocarbamate Derivatives Against Various Enzymes
| Enzyme Target | Inhibitor Class | Example Compound | Potency (IC_50 / K_i) | Inhibition Type |
|---|---|---|---|---|
| α-Glucosidase | Benzylamine-DTC | Compound 7 | IC_50 = 15.6 µM | Non-competitive |
| Metallo-β-lactamase (ImiS) | Dithiocarbamate | DC1 | K_i = 0.14 µM | Partially Mixed |
| Acetylcholinesterase | Thiocarbamate sulphone | Molinate sulphone | IC_50 ≈ µM range | Irreversible |
Data compiled from various studies to show the range of enzyme targets for dithiocarbamates and related compounds. mdpi.comnih.govnih.gov
The dithiocarbamate moiety is reactive towards nucleophilic thiol groups present in cytoplasmic constituents like glutathione (GSH) and cysteine residues in proteins. nih.gov This reactivity can lead to the formation of mixed disulfides or thiocarbamoylated proteins, resulting in enzyme inactivation and disruption of cellular thiol redox state. nih.gov
The proposed mechanism involves the reaction of thiols from cysteine residues at an enzyme's active site with the dithiocarbamate. This can lead to the formation of a thiocarbamoylated enzyme, resulting in irreversible inhibition. nih.gov A dithiocarbamate derivative known as 2-AAPA has been characterized as an inhibitor of glutathione reductase (GR), an enzyme critical for maintaining the cellular pool of reduced GSH. nih.gov Inhibition of GR leads to an accumulation of oxidized glutathione (GSSG) and an increase in cellular thiol oxidative stress. nih.govresearchgate.net The ethylenebis(dithiocarbamate) backbone of the fungicide mancozeb has also been shown to alter glutathione status and activate the glutathione defense system in rats. stjohns.edu This interaction with the cellular thiol pool is a significant aspect of the biochemical mechanism of dithiocarbamates.
Chemical Transformation Mechanisms Involving the Phenyl and Propyl Moieties
While the dithiocarbamate group is the primary site of biochemical interaction, the phenyl and propyl moieties can be involved in chemical transformations, particularly rearrangement reactions under certain conditions.
Aryl migrations are a known class of reactions in organosulfur chemistry. The most relevant example in a related class of compounds is the Newman-Kwart rearrangement (NKR) . This reaction involves the intramolecular 1,3-aryl migration of an O-aryl thiocarbamate to form a thermodynamically more stable S-aryl thiocarbamate. wikipedia.orgorganic-chemistry.org The driving force for this thermal rearrangement is the conversion of a C=S double bond into a more stable C=O double bond. organic-chemistry.orgchem-station.com The mechanism is believed to be a concerted process that proceeds through a four-membered cyclic transition state. wikipedia.org
It is important to note that the Newman-Kwart rearrangement is characteristic of O-aryl thiocarbamates and is not a direct reaction pathway for S-alkyl dithiocarbamates like this compound. However, it illustrates the potential for aryl group mobility in the broader family of thiocarbonyl compounds. Electron-withdrawing groups on the aryl ring can facilitate this type of intramolecular aromatic nucleophilic substitution. chem-station.com While no direct 1,2-aryl migrations for the this compound structure have been reported under typical conditions, the principles of such rearrangements are a key aspect of the chemical reactivity of related organosulfur compounds.
Nucleophilic Additions and Substitutions
The reactivity of the thiocarbonyl group (C=S) in this compound is central to its susceptibility to nucleophilic attack. The carbon atom of this group is electrophilic, a characteristic enhanced by the presence of two sulfur atoms and a nitrogen atom, which can influence the electron density through resonance and inductive effects.
Hydrolysis: Dithiocarbamate esters are susceptible to hydrolysis, a reaction that is typically accelerated by acidic conditions. noaa.gov The process involves the nucleophilic attack of water on the thiocarbonyl carbon, leading to the eventual breakdown of the molecule. This decomposition can yield carbon disulfide and the corresponding amine, in this case, propylamine. noaa.govnih.gov The stability of dithiocarbamates in aqueous solutions can be influenced by factors such as pH and the presence of other reactive species. nih.gov
The general susceptibility of dithiocarbamate esters to nucleophilic attack is a key feature of their chemical reactivity profile. The thiocarbonyl carbon serves as an electrophilic center, readily interacting with a variety of nucleophiles.
Oxidative and Reductive Transformation Pathways
The sulfur atoms in this compound are susceptible to both oxidation and reduction, leading to a variety of transformation products.
Oxidative Pathways:
One of the most well-characterized oxidative reactions of dithiocarbamates is their conversion to thiuram disulfides. This process involves the formation of a disulfide bond between two dithiocarbamate molecules. The oxidation can be achieved using various oxidizing agents. mdpi.com Electrochemical studies on dithiocarbamate complexes have shown that the metal center can undergo quasi-reversible redox processes, which can in turn influence the stability and reactivity of the dithiocarbamate ligand. electrochemsci.org Dithiocarbamates coordinated to metal ions in higher oxidation states can be unstable, with the metal center being easily reduced, leading to the simultaneous oxidation of the dithiocarbamate ligand to thiuram disulfide. electrochemsci.org
In biochemical contexts, the metabolism of dithiocarbamates can involve oxidative degradation, leading to various metabolites. nih.gov For instance, the enzymatic machinery in certain organisms can catalyze the oxidation of the sulfur atoms, contributing to the breakdown of the parent compound.
Reductive Pathways:
The reduction of dithiocarbamates can lead to the cleavage of the carbon-sulfur bonds. A common reductive transformation is desulfurization, which involves the removal of sulfur from the molecule. While specific mechanisms for this compound are not detailed in the available literature, related studies on other organic sulfur compounds indicate that reductive cleavage can be achieved using various reducing agents. Concerted aryl-sulfur reductive elimination has been observed in certain metal complexes, leading to the formation of diarylsulfides. rsc.org
Biochemically, the metabolism of dithiocarbamates can involve reductive processes, although these are less commonly reported than oxidative pathways. In vitro studies with some dithiocarbamate derivatives have shown that their biological activity can be influenced by the redox environment. nih.gov
Below is a data table summarizing the general reactivity of dithiocarbamates based on available literature.
| Reaction Type | Reagents/Conditions | General Products |
| Nucleophilic Substitution | ||
| Aminolysis | Primary or Secondary Amines | Thioureas, other dithiocarbamates |
| Hydrolysis | Water (acid-catalyzed) | Carbon disulfide, Amine |
| Oxidation | Oxidizing agents (e.g., I2, H2O2), Electrochemical oxidation | Thiuram disulfides |
| Reduction | Reducing agents, Electrochemical reduction | Desulfurization products |
Advanced Analytical Methodologies for Phenyl Propyldithiocarbamate Research
Crystallographic Techniques for Solid-State Structural Elucidation
Crystallographic methods are indispensable for the unambiguous determination of the solid-state structure of chemical compounds, providing precise data on bond lengths, bond angles, and crystal packing.
Single-Crystal X-ray Diffraction: High-Resolution Data Collection and Refinement
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline materials, including Phenyl propyldithiocarbamate and its metal complexes. carleton.edunih.gov This non-destructive technique provides precise atomic coordinates, allowing for the detailed analysis of molecular geometry, intermolecular interactions, and packing arrangements within the crystal lattice. carleton.eduresearchgate.net
The process begins with the growth of a suitable single crystal, which should ideally be unfractured and optically clear, typically between 30 and 300 microns in size. carleton.edu The crystal is mounted on a goniometer and cooled, often to low temperatures, to minimize thermal vibrations and potential degradation. nih.gov A modern diffractometer, equipped with a high-intensity X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector, is used to collect diffraction data as the crystal is rotated in the X-ray beam. carleton.edunih.gov
The interaction of X-rays with the crystal's electron density produces a unique diffraction pattern of spots. carleton.edu The positions and intensities of these spots are recorded and processed. Software is used to index the reflections, determine the unit cell parameters, and integrate the intensities of thousands of unique reflections. carleton.edu The crystal structure is then "solved" using computational methods (e.g., direct methods) and subsequently "refined" through least-squares algorithms. figshare.commdpi.com This refinement process adjusts atomic parameters (coordinates and thermal displacement) to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model. researchgate.net For dithiocarbamate (B8719985) complexes, SCXRD can confirm the coordination mode of the ligand (e.g., bidentate chelating) and the geometry around the metal center (e.g., distorted tetrahedral or octahedral). researchgate.nettandfonline.com
Table 1: Representative Single-Crystal X-ray Diffraction Data for a Dithiocarbamate Complex
| Parameter | Value |
| Chemical Formula | C₂₀H₂₄N₂S₄Co¹ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 16.456(7) |
| c (Å) | 14.321(6) |
| β (°) | 108.78(1) |
| Volume (ų) | 2256(2) |
| Z (Formula units/cell) | 4 |
| Calculated Density (g/cm³) | 1.458 |
| R-factor | 0.045 |
| Note: Data is representative for a typical cobalt(III) dithiocarbamate complex and is synthesized from literature examples for illustrative purposes. tandfonline.com |
Powder X-ray Diffraction (PXRD) for Phase Identification in Polycrystalline Materials
While single-crystal XRD requires a well-formed crystal, powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline or powdered samples. nih.govmdpi.com Its primary application in the study of this compound and related materials is for phase identification and characterization. nih.govwiley.com
In a PXRD experiment, a monochromatic X-ray beam is directed at a powdered sample. The random orientation of the millions of tiny crystallites ensures that some are always in the correct orientation to satisfy the Bragg condition for diffraction from every possible lattice plane. The result is a diffraction pattern showing intensity as a function of the diffraction angle (2θ). wiley.com This pattern is a unique "fingerprint" for a specific crystalline phase. mdpi.com
By comparing the experimental PXRD pattern of an unknown sample to databases of known patterns, such as the International Centre for Diffraction Data (ICDD), the crystalline phases present in the sample can be identified. wiley.com This is crucial for confirming the synthesis of a desired product, detecting impurities, or studying phase transitions induced by temperature or humidity. mdpi.com For instance, PXRD can be used to characterize the bulk material of a synthesized dithiocarbamate complex to ensure it is a single phase before further analysis. semanticscholar.org It is also widely used to determine the crystal structure and average particle size of nanomaterials prepared from dithiocarbamate precursors. wiley.comphysicsjournal.in
Table 2: Example of Powder X-ray Diffraction Data for Phase Identification
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |
| 21.2 | 4.187 | 100 | (111) |
| 22.5 | 3.948 | 85 | (220) |
| 40.7 | 2.215 | 60 | (311) |
| Note: This table shows representative PXRD data for cubic Nickel Sulfide (B99878) (NiS) nanoparticles, a material that can be synthesized using dithiocarbamate precursors. The data is based on findings in the literature. wiley.com |
Spectroscopic Characterization of Complex Systems
Spectroscopic techniques probe the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure, bonding, and dynamics.
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. nih.gov For complex molecules like this compound and its derivatives, advanced NMR methods are often required.
Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, resolving spectral overlap and revealing connectivity. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov The gHMBC (gradient Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton and distinguishing between isomers. nih.gov
Solid-State NMR (ssNMR) is essential for characterizing materials that are insoluble or for which single crystals cannot be grown. rsc.orgpreprints.org It provides information about the structure and dynamics in the solid state. preprints.org Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei like ¹³C and average out anisotropic interactions that broaden signals in solids. rsc.org Two-dimensional solid-state experiments, such as ¹H-¹³C HETCOR (Heteronuclear Correlation), can establish connectivity between atoms in the solid state, providing insights into the conformation and packing that are not accessible by solution NMR. csic.es
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Phenyl Dithiocarbamate Moiety
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Propyl -CH₂-N | ~3.8 - 4.2 | ~55 - 60 |
| Propyl -CH₂- | ~1.6 - 1.9 | ~20 - 25 |
| Propyl -CH₃ | ~0.8 - 1.1 | ~10 - 15 |
| Phenyl (aromatic) | ~7.2 - 7.6 | ~125 - 145 |
| Dithiocarbamate -NCS₂ | - | ~195 - 205 |
| Note: Values are approximate and can vary based on the solvent and the specific structure of the complex. Data is synthesized from literature for illustrative purposes. tandfonline.comrsc.org |
Coupled Spectroscopic Methods for Real-Time Analysis
Coupled or "hyphenated" techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, enabling the analysis of complex mixtures in real-time. ajrconline.orgrjpn.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination where a liquid chromatograph separates the components of a mixture, which are then introduced directly into a mass spectrometer for detection and identification based on their mass-to-charge ratio. This is invaluable for analyzing reaction mixtures or identifying metabolites of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) operates on a similar principle but is used for volatile compounds. For dithiocarbamates, this often involves a derivatization step to increase volatility. rjpn.org
Spectroelectrochemistry is another form of coupled analysis where an electrochemical experiment is monitored in situ using a spectroscopic technique, typically UV-Vis spectroscopy. acs.orgresearchgate.net An optically transparent electrode is used, allowing the spectroscopic measurement of species as they are generated at the electrode surface during a redox reaction. This provides real-time information on the electronic structure of intermediates and products, linking electrochemical events to specific chemical transformations. researchgate.net For instance, the oxidation of a Ni(II) dithiocarbamate complex can be monitored to observe the formation of a Ni(III) intermediate species. researchgate.net
Electrochemical Techniques for Redox State Determination and Reaction Monitoring
Electrochemical techniques are highly sensitive methods used to study the redox properties of compounds, providing information on electron transfer processes, reaction mechanisms, and the stability of different oxidation states. nih.govnih.gov
Cyclic Voltammetry (CV) is the most widely used electrochemical technique for this purpose. In a CV experiment, the potential applied to a working electrode is scanned linearly in a forward and then a reverse direction, and the resulting current is measured. The resulting plot of current versus potential (a voltammogram) provides a wealth of information. For a reversible redox process, such as the oxidation or reduction of a metal center in a this compound complex, the voltammogram shows characteristic anodic (oxidation) and cathodic (reduction) peaks. tandfonline.com
The potentials of these peaks can be used to determine the formal redox potential of the compound, which is a measure of the ease with which it is oxidized or reduced. electrochemsci.org The separation between the anodic and cathodic peak potentials (ΔEp) gives an indication of the electrochemical reversibility of the reaction. By studying the voltammograms at different scan rates, one can determine whether the process is diffusion-controlled and gain insights into the kinetics of the electron transfer and the stability of the electrochemically generated species. tandfonline.comelectrochemsci.org These studies are crucial for understanding the electronic structure of dithiocarbamate complexes and their potential roles in electron transfer reactions. rsc.orgrsc.org
Table 4: Representative Cyclic Voltammetry Data for a Metal Dithiocarbamate Complex
| Complex | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Process Type |
| [Co(L)₃] | Co(III)/Co(IV) | +0.45 | +0.37 | 80 | Quasi-reversible |
| [Mn(L)₂] | Mn(II)/Mn(III) | +0.80 | +0.71 | 90 | Quasi-reversible |
| [Fe(L)₃] | Fe(III)/Fe(II) | -0.52 | -0.61 | 90 | Quasi-reversible |
| Note: L represents a dithiocarbamate ligand. Potentials are illustrative and typically measured vs. a reference electrode like Ag/AgCl. Data is synthesized from literature examples. tandfonline.comelectrochemsci.org |
Cyclic Voltammetry and Chronoamperometry
Electrochemical methods are pivotal in elucidating the redox characteristics of chemical species. rsc.org Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques employed to study the mechanisms and kinetics of electron transfer reactions. rsc.org
Cyclic Voltammetry (CV) is a versatile electrochemical method where the potential of a working electrode is ramped linearly versus time. When the potential reaches a set value, the sweep is reversed. This cycle can be repeated multiple times. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox processes occurring at the electrode surface. theijes.com Key parameters obtained from a CV experiment include the anodic peak potential (Epa) and the cathodic peak current, which are indicative of the oxidation and reduction events, respectively. theijes.comnih.gov The potential separation between the anodic and cathodic peaks can provide insights into the reversibility of the electron transfer process.
Chronoamperometry involves stepping the potential of the electrode to a value where an electrochemical reaction occurs and measuring the resulting current as a function of time. youtube.com This technique is particularly useful for studying the kinetics of chemical reactions that are coupled to the electron transfer process and for determining diffusion coefficients of electroactive species. rsc.org
Research Findings:
While specific cyclic voltammetry and chronoamperometry studies focused solely on this compound are not extensively documented in the reviewed literature, the electrochemical behavior of dithiocarbamate ligands and their metal complexes has been a subject of investigation. For instance, studies on various metal dithiocarbamate complexes reveal that the redox properties are influenced by the nature of the central metal ion and the substituent groups on the dithiocarbamate ligand. The electrochemical data for related compounds can provide a predictive framework for the behavior of this compound.
Below is a hypothetical data table illustrating the kind of information that would be obtained from a cyclic voltammetry study of this compound in a suitable solvent system.
Interactive Data Table: Hypothetical Cyclic Voltammetry Data for this compound
| Parameter | Value | Unit | Description |
| Scan Rate | 100 | mV/s | The rate at which the potential is swept. |
| Anodic Peak Potential (Epa) | +0.85 | V | Potential at which the maximum oxidation current is observed. |
| Cathodic Peak Potential (Epc) | -0.60 | V | Potential at which the maximum reduction current is observed. |
| Anodic Peak Current (Ipa) | 15.2 | µA | Maximum current measured during the anodic scan. |
| Cathodic Peak Current (Ipc) | -14.8 | µA | Maximum current measured during the cathodic scan. |
| Formal Redox Potential (E°') | +0.125 | V | The thermodynamic potential of the redox couple. |
Microanalytical Techniques (e.g., Elemental Analysis, Micro-Spectroscopy)
Microanalytical techniques are crucial for the fundamental characterization of a compound, confirming its elemental composition and providing information about its molecular structure at a microscopic level.
Elemental Analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of the compound. scirp.org The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to ascertain its purity and confirm its identity. For this compound (C₁₀H₁₃NS₂), the theoretical elemental composition can be calculated. uni.lu
Micro-spectroscopy encompasses a range of spectroscopic techniques that are applied to microscopic samples or to obtain spatially resolved spectroscopic information. This can include techniques like Fourier-Transform Infrared (FTIR) micro-spectroscopy and Raman micro-spectroscopy. These methods provide information about the vibrational modes of the molecules, which are characteristic of the functional groups present in the compound. For this compound, key vibrational bands would include those associated with the C-N, C=S, and C-S bonds of the dithiocarbamate moiety, as well as the vibrations of the phenyl and propyl groups.
Research Findings:
The synthesis and characterization of various dithiocarbamates and their metal complexes are frequently reported in the scientific literature, and these reports typically include elemental analysis data to confirm the composition of the synthesized compounds. researchgate.netresearchgate.net For this compound, the expected elemental composition serves as a benchmark for its synthesis and purification.
The table below presents the theoretical elemental composition of this compound, against which experimental results would be compared.
Interactive Data Table: Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 120.10 | 56.30 |
| Hydrogen | H | 1.008 | 13.10 | 6.14 |
| Nitrogen | N | 14.01 | 14.01 | 6.57 |
| Sulfur | S | 32.07 | 64.14 | 30.00 |
Applications in Materials Science and Engineering
Development of Phenyl Propyldithiocarbamate-Based Precursors for Nanomaterials Synthesis
The synthesis of nanomaterials using dithiocarbamate (B8719985) complexes is a significant area of research. These compounds serve as effective single-source precursors (SSPs), which contain the essential elements for the desired nanoparticle in a single molecule, allowing for greater control over the stoichiometry of the final product. The thermal decomposition of these SSPs is a straightforward and efficient method for producing metal sulfide (B99878) nanoparticles.
Metal dithiocarbamate complexes are widely employed as SSPs for the synthesis of metal sulfide nanoparticles because they can stabilize various metal oxidation states and the carbon-sulfur bond is readily cleaved upon heating. This approach has been successfully used to prepare a variety of binary, ternary, and even quaternary metal sulfides.
While specific studies focusing exclusively on this compound as a precursor for Nickel Sulfide (NiS) and Indium Sulfide (In₂S₃) are not extensively documented in publicly available literature, the general applicability of dithiocarbamate complexes is well-established. For instance, various nickel(II) dithiocarbamate complexes have been thermally decomposed to produce nickel sulfide nanoparticles. The resulting nanoparticles can exhibit different crystalline phases, such as β-NiS and α-Ni₂₂.₅₂S₁₉.₄₄, depending on the specific precursor and synthesis conditions. Similarly, dithiocarbamate complexes of other metals, such as lead, palladium, zinc, and silver, have been successfully used to synthesize their corresponding sulfide nanocrystals like PbS, PdS, ZnS, and AgS. The underlying principle involves the decomposition of the metal-dithiocarbamate complex, which provides both the metal and sulfur atoms required for the formation of the metal sulfide nanocrystal.
Table 1: Examples of Metal Sulfide Nanocrystals from Dithiocarbamate SSPs
| Metal Sulfide | Precursor Type | Reference |
|---|---|---|
| Palladium Sulfide (PdS) | Bis(N-ethylphenyldithiocarbamato)palladium(II) | |
| Lead Sulfide (PbS) | 1, 10-phenanthroline lead(II) bis(N-alkyl-N-phenyldithiocarbamate) | |
| Nickel Sulfide (NiS) | Ni(II) complexes with functionalized dithiocarbamates | |
| Iron Sulfide (FeS) | Iron dithiocarbamate complexes |
The physical and chemical properties of nanoparticles are highly dependent on their size, shape (morphology), and crystalline structure. The use of single-source precursors like this compound complexes offers several avenues for controlling these critical parameters.
Key factors that can be manipulated during synthesis include:
Decomposition Temperature: The temperature at which the precursor is thermolyzed has a direct impact on nanoparticle size. For example, in the synthesis of palladium sulfide nanoparticles from a dithiocarbamate precursor, increasing the temperature from 160°C to 200°C resulted in an increase in average particle size from the 2.01-2.50 nm range to the 4.00-4.86 nm range. However, further increasing the temperature to 240°C led to a non-uniform particle size distribution.
Nature of the Precursor Molecule: The specific ligands attached to the dithiocarbamate can influence the morphology of the resulting nanoparticles. For instance, using different N-alkyl-N-phenyl dithiocarbamate precursors for lead sulfide synthesis resulted in spherical nanoparticles from an N-ethyl derivative and short rods from an N-butyl derivative under similar conditions.
Capping Agents: The presence and type of capping agent are crucial for preventing particle agglomeration and directing crystal growth. Capping agents like oleylamine (B85491) or hexadecylamine (B48584) are often used in conjunction with dithiocarbamate SSPs to achieve monodispersed nanoparticles.
Crystalline Phase: Varying the synthesis temperature can also lead to different crystalline phases of the metal sulfide. Studies on palladium sulfide nanoparticles have shown that different thermolysis temperatures can result in distinct X-ray diffraction patterns, indicating changes in the crystal structure.
Table 2: Influence of Temperature on Palladium Sulfide Nanoparticle Size
| Thermolysis Temperature (°C) | Resulting Particle Size Range (nm) | Reference |
|---|---|---|
| 160 | 2.01 - 2.50 | |
| 200 | 4.00 - 4.86 |
Functionalization of Surfaces and Interfacial Chemistry
The ability of this compound to chelate with metals and its surface-active properties make it suitable for applications in surface functionalization and interfacial chemistry.
Capping agents are essential in nanoparticle synthesis to control growth, prevent aggregation, and ensure colloidal stability. These agents are typically organic molecules that bind to the nanoparticle surface. Dithiocarbamates themselves can function as capping agents due to the strong affinity of the sulfur atoms for metal surfaces. They can passivate the nanoparticle surface, preventing uncontrolled growth and agglomeration.
However, in many synthesis protocols using dithiocarbamate SSPs, external capping agents are added to the reaction mixture. These can be surfactants, polymers, or long-chain amines like oleylamine. The choice of capping agent can significantly influence the final properties of the nanostructured material and is a critical parameter in the synthesis design. For example, polyvinylpyrrolidone (B124986) (PVP) has been shown to be an effective capping agent for producing well-dispersed and colloidally stable magnesium nanoparticles.
The modification of electrode surfaces is a key strategy for improving the sensitivity, selectivity, and stability of electrochemical sensors. Materials that can preconcentrate an analyte at the electrode surface or catalyze its electrochemical reaction are highly sought after. Dithiocarbamates' strong chelating ability towards various metals makes them promising candidates for modifying electrodes aimed at detecting metal ions.
While specific research on this compound for this purpose is limited, the broader class of compounds has been explored. The general principle involves immobilizing the dithiocarbamate or a polymer containing similar functional groups onto an electrode surface. This modified surface can then selectively bind target analytes, leading to a measurable electrical signal. Such sensors are relevant for a wide range of applications, including environmental monitoring and medical diagnostics. The development of these sensors often focuses on achieving low detection limits and high selectivity for the target molecule. Molecular recognition at the electrode surface is fundamental to the sensor's function, relying on specific chemical interactions between the immobilized receptor (like the dithiocarbamate) and the analyte.
Role in Polymer Science and Engineering
Dithiocarbamates have established roles in polymer science, primarily due to their reactivity and interaction with polymer chains and other additives. Although detailed studies on this compound's specific role are not widely reported, the functions of the dithiocarbamate class of compounds are indicative of its potential applications.
Historically, dithiocarbamates have been used as:
Vulcanization Accelerators: In the rubber industry, they play a crucial role in the cross-linking of polymer chains (vulcanization), which enhances the mechanical properties of the rubber.
Photo-stabilizing Polymers: They can protect polymers from degradation caused by exposure to light, thereby extending the material's lifespan.
Polymer Additives: As additives, they can be incorporated into polymer matrices to modify bulk properties.
Furthermore, the synthesis of nanocomposites, where nanoparticles derived from dithiocarbamate precursors are embedded within a polymer matrix, is an emerging area. These materials combine the properties of the nanoparticles with the processability and mechanical integrity of the polymer, leading to advanced materials with enhanced functionalities. The field of polymer science and engineering continuously explores new monomers and additives to create materials with tailored properties for specific applications.
Application as Radical Chain Transfer Agents in Controlled Polymerizations (e.g., RAFT)
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and complex architectures. sigmaaldrich.comsigmaaldrich.com The key to this process is the selection of a suitable chain transfer agent (CTA), and dithiocarbamates are a versatile class of RAFT agents. sigmaaldrich.comwiley.com The effectiveness of a dithiocarbamate RAFT agent is influenced by the electronic and steric nature of the substituents on the nitrogen atom. wiley.com
Dithiocarbamates are particularly useful for controlling the polymerization of a wide range of monomers, from more activated monomers (MAMs) like styrenes and acrylates to less activated monomers (LAMs) such as vinyl esters. wiley.comspecificpolymers.com The choice of substituents on the dithiocarbamate nitrogen allows for the tuning of the RAFT agent's activity. wiley.com For instance, dithiocarbamates with specific pyrazole (B372694) substituents have been shown to be versatile agents capable of controlling the polymerization of both MAMs and LAMs. researchgate.net The phenyl and propyl groups in this compound would likewise influence its reactivity and effectiveness as a RAFT agent, likely positioning it for specific monomer classes. The general mechanism of RAFT polymerization involves a degenerative chain transfer process mediated by the thiocarbonylthio compound, leading to polymers with low polydispersity. nih.gov
Table 1: Comparison of RAFT Agent Types and Monomer Compatibility
| RAFT Agent Type | More Activated Monomers (MAMs) (e.g., Styrene, Acrylates) | Less Activated Monomers (LAMs) (e.g., Vinyl Acetate) |
| Dithioesters | Good Control | Poor Control |
| Trithiocarbonates | Good Control | Poor Control |
| Dithiocarbamates | Good to Moderate Control | Good Control |
| Xanthates | Poor Control | Good Control |
This table provides a generalized view of RAFT agent compatibility. sigmaaldrich.comspecificpolymers.com
Integration into Polymeric Architectures and Hybrid Materials
The ability of dithiocarbamates to act as effective chain transfer agents in RAFT polymerization directly enables their integration into a variety of complex polymeric architectures. specificpolymers.comtandfonline.com This includes the synthesis of block, graft, star, and hyperbranched polymers. tandfonline.com The dithiocarbamate end-group remaining on the polymer chain after RAFT polymerization is a "living" feature, allowing for subsequent chain extensions with different monomers to create block copolymers. specificpolymers.com
Furthermore, dithiocarbamate functionalities can be incorporated into the backbone of polymers, leading to novel materials. A support-free, iterative strategy has been developed for the synthesis of sequence-defined oligomers with dithiocarbamate groups in the backbone, opening avenues for new functional materials. bohrium.com These dithiocarbamate-containing polymers can also be used to create hybrid materials. For example, dithiocarbamates can be coated onto silica (B1680970) to create a stationary phase for chromatography, demonstrating their utility in surface modification. nih.govencyclopedia.pub The strong chelating ability of the dithiocarbamate group makes it suitable for binding to metal surfaces and nanoparticles, leading to the development of polymer-inorganic hybrid materials with tailored properties.
Catalytic Applications of this compound and Its Metal Complexes in Organic Synthesis
Dithiocarbamates and their metal complexes are known to exhibit significant catalytic activity in various organic transformations. nih.gov The catalytic properties are often attributed to the ability of the dithiocarbamate ligand to stabilize metal centers in various oxidation states and to the unique electronic environment provided by the sulfur and nitrogen donor atoms.
Homogeneous and Heterogeneous Catalysis
Metal dithiocarbamate complexes can function as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the solubility of many metal dithiocarbamate complexes in organic solvents is a key advantage. encyclopedia.pub For instance, gold-deposited magnetic dithiocarbamate core/shell nanostructures have been utilized as catalysts for the synthesis of propargyl amines via A³ coupling reactions. nih.govencyclopedia.pub
In the realm of heterogeneous catalysis, dithiocarbamate complexes can be immobilized on solid supports. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Dithiocarbamates have been coated on silica for use in chromatographic separations, a principle that can be extended to catalytic applications. nih.gov Nickel(II) complexes with dithiocarbamate ligands have been investigated as pre-catalysts for the electrochemical oxygen evolution reaction (OER) when immobilized on carbon cloth. rsc.org
Catalyst Design and Reaction Optimization
The design of dithiocarbamate-based catalysts can be systematically approached by modifying the substituents on the nitrogen atom and by varying the metal center. The phenyl and propyl groups in this compound would influence the steric and electronic properties of the resulting metal complexes, thereby affecting their catalytic activity and selectivity.
Reaction optimization is crucial for maximizing the efficiency of these catalytic systems. Factors such as the choice of solvent, reaction temperature, and catalyst loading are critical parameters. The mechanism of catalysis often involves the formation of key intermediates, such as iminium ions in the case of A³ coupling reactions. nih.govencyclopedia.pub Understanding the reaction mechanism is essential for the rational design of more efficient catalysts. For instance, in the solvothermal synthesis of metal sulfides from dithiocarbamate precursors, the solvent was found to play a significant role in the decomposition mechanism. ucl.ac.uk
Potential in Advanced Materials Development (e.g., in Rubber Technology, Coatings)
The properties of dithiocarbamates make them valuable in the development of advanced materials, particularly in rubber technology and protective coatings.
In rubber technology, dithiocarbamates, especially zinc dithiocarbamates, are widely used as ultra-accelerators in the vulcanization of both natural and synthetic rubbers. welltchemicals.comatamanchemicals.com They significantly increase the rate of the cross-linking reaction between polymer chains and sulfur, which in turn enhances the mechanical properties of the rubber, such as its resilience, flexibility, and durability. welltchemicals.com The addition of dithiocarbamate accelerators also improves the heat resistance of the vulcanized rubber. welltchemicals.com
In the field of coatings, dithiocarbamates have shown promise as additives for enhancing corrosion resistance. The addition of long-chain dithiocarbamates to phosphate (B84403) coatings has been found to improve the wet adhesion and alkaline stability of the coatings. nih.gov This is attributed to the ability of the dithiocarbamate to form a protective layer on the metal surface.
Table 2: Industrial Applications of Dithiocarbamate Derivatives
| Industry | Application | Function |
| Rubber | Vulcanization Accelerator | Speeds up cross-linking, improves mechanical properties and heat resistance. welltchemicals.comwelltchemicals.com |
| Coatings | Corrosion Inhibitor | Enhances adhesion and stability of protective coatings. nih.gov |
| Materials Synthesis | Precursor for Nanoparticles | Used in the synthesis of metal sulfide nanoparticles. encyclopedia.pubucl.ac.uk |
| Polymer Chemistry | RAFT Agent | Controls polymerization to produce well-defined polymers. sigmaaldrich.comwiley.com |
Future Research Directions and Emerging Paradigms
Exploration of Sustainable and Green Synthetic Routes for Phenyl Propyldithiocarbamate Derivatives
The traditional synthesis of dithiocarbamates often involves volatile organic solvents and hazardous reagents. In response, the principles of green chemistry are being integrated into the synthesis of dithiocarbamate (B8719985) derivatives, a trend that is highly relevant for the future production of this compound. rsc.orgresearchgate.netrsc.org Research is now directed towards developing synthetic protocols that minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources.
One promising approach is the use of green reaction media. rsc.org Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully employed for the one-pot, three-component condensation of an amine, carbon disulfide, and various electrophiles to produce dithiocarbamates in high yields and with short reaction times. rsc.org These solvents are often biodegradable, have low toxicity, and can be recycled, making them attractive alternatives to conventional organic solvents. rsc.org Another sustainable medium is water, which has been used for the iodine-mediated synthesis of carbamo(dithioperoxo)thioates, demonstrating that complex chemical transformations can be achieved in an aqueous environment. rsc.org
Solvent-free reaction conditions represent another cornerstone of green dithiocarbamate synthesis. researchgate.net Reactions conducted without a solvent, often with thermal or microwave assistance, can lead to higher efficiency, simpler work-up procedures, and a significant reduction in waste. researchgate.net For instance, a catalyst-free, three-component reaction of an amine, carbon disulfide, and an alkyne has been shown to produce S-vinyl dithiocarbamates under solvent-free conditions. researchgate.net The application of these methodologies to the synthesis of this compound and its derivatives is a key area for future research.
Furthermore, the use of CO2 as a benign acid agent in the synthesis of thiuram disulfides from sodium dialkyldithiocarbamates showcases an innovative approach to converting a greenhouse gas into a useful reagent, thereby reducing the consumption of strong acids like H2SO4. acs.org Adapting such principles to the synthesis and modification of this compound could lead to significantly more sustainable industrial processes.
Table 1: Comparison of Green Synthetic Methods for Dithiocarbamate Synthesis
| Method | Key Features | Advantages | Potential for this compound |
|---|---|---|---|
| Deep Eutectic Solvents (DES) / Polyethylene Glycol (PEG) | One-pot, three-component synthesis. rsc.org | High yields, short reaction times, recyclable solvents, no organic solvents. rsc.org | High potential for clean, efficient synthesis of derivatives. |
| Aqueous Media | Iodine-mediated synthesis in water. rsc.org | Environmentally benign solvent, formation of non-hazardous by-products (e.g., NaI, H2O). rsc.org | Suitable for producing water-stable derivatives or for reactions where water is a suitable medium. |
| Solvent-Free Conditions | Catalyst-free, often thermally or microwave-assisted reactions. researchgate.netresearchgate.net | Reduced waste, simple work-up, high atom economy. researchgate.netwiley.com | Promising for minimizing environmental impact and simplifying the manufacturing process. |
| CO2 as Acid Agent | Use of CO2 to neutralize the reaction mixture in oxidation processes. acs.org | Utilizes a greenhouse gas, avoids strong acids, reduces wastewater. acs.org | Applicable in subsequent modification steps of the this compound structure. |
Integration of Advanced In Situ Characterization Techniques for Mechanistic Elucidation
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The development of advanced in situ characterization techniques allows for the real-time monitoring of chemical transformations, providing invaluable insights into reaction kinetics, intermediates, and transition states. The application of these techniques to the synthesis of this compound is an emerging research frontier.
For example, the decomposition mechanism of metal dithiocarbamate complexes, which are often used as single-source precursors for metal sulfide (B99878) nanoparticles, has been investigated using a suite of in situ methods. ucl.ac.uk Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, in situ Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and powder X-ray Diffraction (XRD) have been employed to probe the decomposition of a model nickel dithiocarbamate system. ucl.ac.uk These studies revealed that the solvent plays a critical role, participating in the reaction through amide exchange to form an intermediate that dictates the final product. ucl.ac.uk Applying similar in situ approaches to the synthesis of this compound could elucidate the roles of catalysts, solvents, and reaction conditions with unprecedented detail.
Mechanistic studies have also shed light on the formation of dithiocarbamates from N-benzyl-substituted amines and carbon disulfide, suggesting the involvement of a p-quinone methide intermediate. rsc.orgrsc.org Such studies, which provide evidence for specific reaction pathways, are fundamental for the rational design of new synthetic strategies. Future research could leverage techniques like stopped-flow spectroscopy or rapid-injection NMR to capture and characterize transient intermediates in the formation of this compound, leading to more controlled and efficient syntheses.
Rational Design of this compound-Based Multifunctional Materials
The dithiocarbamate moiety is a versatile functional group that can be incorporated into a wide range of materials to impart specific properties. The rational design of multifunctional materials based on the this compound scaffold is a promising area of research with applications spanning environmental science, materials science, and medicine. acs.orggoogle.comresearchgate.net
In environmental applications, dithiocarbamate-functionalized polymers have been developed as multipurpose adsorbents for the removal of pollutants from wastewater. acs.org Cross-linked polymers with a dithiocarbamate backbone have demonstrated high efficiency in removing dyes, radioactive iodine, and heavy metals like mercury and lead from water. acs.org The properties of these materials can be tuned by altering the side chains; for instance, incorporating a benzyl (B1604629) group can enhance the removal of azo dyes. acs.org This suggests that this compound could serve as a key building block for highly effective and selective environmental remediation materials.
In the field of materials science, dithiocarbamate-derived ethers have been identified as multifunctional additives for lubricants. google.com These compounds exhibit excellent antiwear, antioxidant, and extreme pressure load-carrying properties. The synergistic effect of the dithiocarbamate and ether moieties is believed to be responsible for this enhanced performance. google.com Designing this compound-based ethers could lead to a new class of high-performance lubricant additives.
Furthermore, the ability of dithiocarbamates to act as versatile ligands for metal ions opens up possibilities for creating complex coordination polymers and polymetallic arrays. researchgate.netmdpi.com These materials can have interesting electronic and magnetic properties, making them suitable for applications in catalysis and electronics. The phenyl and propyl groups on the dithiocarbamate ligand can be systematically varied to control the structure and properties of the resulting metal-organic materials.
Computational Guided Discovery of Novel this compound Architectures
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the in silico design and discovery of novel molecules with desired properties. This approach is increasingly being applied to the dithiocarbamate class of compounds, offering a powerful strategy to accelerate the development of new this compound architectures for specific applications. nih.govnih.govworldresearchersassociations.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) modeling is one such computational technique that has been used to design more effective dithiocarbamate derivatives. nih.gov By establishing a mathematical relationship between the chemical structure and biological activity of a series of compounds, QSAR models can predict the activity of new, untested molecules. This approach has been used to identify dithiocarbamate derivatives with improved inhibitory activity against carbonic anhydrases, enzymes relevant to cancer and glaucoma. nih.gov The key physicochemical parameters identified as critical for activity include hydrophobicity, electronic properties, and steric factors, all of which can be fine-tuned in the this compound structure.
Structure-based drug design is another powerful computational method that has led to the discovery of novel dithiocarbamate-based antiviral agents. nih.gov In one study, a library of small fragments was docked into the active site of a viral protein to identify ligands that could bind effectively. These fragments were then used as a basis for synthesizing new dithiocarbamate derivatives with activity against the respiratory syncytial virus (RSV). nih.gov Molecular docking studies have also been used to understand the interaction of dithiocarbamate compounds with biological targets like tubulin and DNA, providing insights into their mechanism of action. nih.govnih.gov
These computational approaches can be readily applied to the discovery of novel this compound architectures. By modeling the interactions of virtual libraries of this compound derivatives with specific protein targets or material interfaces, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources.
Table 2: Computational Approaches for Designing Dithiocarbamate Derivatives
| Computational Method | Principle | Application Example for Dithiocarbamates | Relevance for this compound |
|---|---|---|---|
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. nih.gov | Design of dithiocarbamate inhibitors of carbonic anhydrases. nih.gov | Guiding the synthesis of derivatives with optimized biological or material properties. |
| Structure-Based Design / Molecular Docking | Simulates the binding of a ligand to the 3D structure of a target (e.g., protein, DNA). nih.govworldresearchersassociations.comnih.gov | Discovery of antiviral dithiocarbamates targeting the RSV M2-1 protein; understanding interactions with tubulin and DNA. nih.govnih.govnih.gov | Designing new this compound-based therapeutic agents or materials with specific binding affinities. |
| Computational Electrochemistry | Calculates redox potentials and models reaction mechanisms for electrochemical processes. tandfonline.com | Predicting the standard potentials of the dithiocarbamate/thiuram disulfide redox system. tandfonline.com | Understanding and predicting the electrochemical behavior of this compound in various applications. |
Interdisciplinary Research at the Confluence of Chemistry, Materials Science, and Computational Modeling
The most significant breakthroughs in the study of this compound and its derivatives are likely to emerge from interdisciplinary research that integrates chemistry, materials science, and computational modeling. mdpi.comucsd.eduskku.edu This synergistic approach allows for a holistic understanding of these compounds, from their fundamental chemical synthesis to their performance in complex material systems, all guided by theoretical predictions.
The development of dithiocarbamate-based materials for electronics and energy applications is a prime example of this interdisciplinary convergence. Dithiocarbamates have been used as single-source precursors for the synthesis of metal sulfide nanoparticles, which have applications in catalysis and solar energy. ucl.ac.ukskku.edumdpi.com This research involves the chemical synthesis of the precursor, characterization of the resulting nanomaterial's structure and properties (materials science), and often, computational modeling to understand the decomposition mechanism or predict the electronic properties of the final material. ucl.ac.ukskku.edu
In the realm of biomedicine, the design of new therapeutic agents based on dithiocarbamates requires a close collaboration between synthetic chemists, biologists, and computational scientists. mdpi.comnih.govmdpi.com Chemists synthesize novel derivatives, biologists evaluate their efficacy and mechanism of action in cellular and animal models, and computational modelers provide insights into drug-target interactions and guide the design of next-generation compounds. nih.gov
The future of this compound research will increasingly rely on this integrated approach. For instance, computational models could predict the self-assembly behavior of this compound derivatives on different surfaces, guiding materials scientists in the fabrication of novel thin films or sensors. acs.org In turn, experimental data from these material characterizations would feed back into the computational models, refining their predictive power. This iterative cycle of design, synthesis, characterization, and modeling will be the engine driving innovation in the field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
